molecular formula C9H8N4O4S B14589447 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- CAS No. 61323-53-3

1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)-

Cat. No.: B14589447
CAS No.: 61323-53-3
M. Wt: 268.25 g/mol
InChI Key: NOKQJCLZAQXSKS-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a methylthio group, and a nitro-substituted furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- typically involves multi-step organic reactions. Common starting materials include 1H-1,2,4-triazole and various substituted reagents to introduce the acetyl, methylthio, and nitro-furanyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino-substituted triazole derivatives.

    Substitution: Triazole derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(2-furanyl)-: Lacks the nitro group, which may result in different chemical and biological properties.

    1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-thienyl)-: Contains a thiophene ring instead of a furan ring, potentially altering its reactivity and applications.

Uniqueness

The presence of the nitro-substituted furan ring in 1H-1,2,4-Triazole, 1-acetyl-3-(methylthio)-5-(5-nitro-2-furanyl)- imparts unique chemical properties, such as increased reactivity towards reduction and potential biological activities.

Properties

CAS No.

61323-53-3

Molecular Formula

C9H8N4O4S

Molecular Weight

268.25 g/mol

IUPAC Name

1-[3-methylsulfanyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C9H8N4O4S/c1-5(14)12-8(10-9(11-12)18-2)6-3-4-7(17-6)13(15)16/h3-4H,1-2H3

InChI Key

NOKQJCLZAQXSKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)SC)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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